2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide
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Overview
Description
The compound “2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C22H20ClN5O2S, an average mass of 453.944 Da, and a monoisotopic mass of 453.102631 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a 1,2,4-triazolo[4,3-a]pyrazine scaffold, which is a unique heterocyclic structure present in many pharmaceuticals . This scaffold is known to interact with biological receptors through hydrogen-bonding and dipole interactions .Scientific Research Applications
Antimicrobial and Antifungal Applications
The synthesis of new pyrazoline and pyrazole derivatives, including compounds related to the given chemical structure, has demonstrated antimicrobial activity against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using diffusion methods. These findings suggest potential applications in combating bacterial and fungal infections (Hassan, 2013).
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural pest management (Fadda et al., 2017).
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has been explored, demonstrating the compound's relevance in developing treatments for asthma through mediator release inhibition studies (Medwid et al., 1990).
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, suggesting their potential use in preventing or treating diseases associated with oxidative stress (Chkirate et al., 2019).
Fungicidal Activity
The synthesis of heteroaryl triazolo and thiadiazolo derivatives has revealed fungicidal activity of pyrazolyl-substituted derivatives, indicating their potential application in protecting crops from fungal diseases (El-Telbani et al., 2007).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The 1,2,4-triazole-containing scaffolds present in this compound are known to be biologically significant, suggesting potential applications in pharmaceuticals and drug discovery .
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-16-5-3-4-6-18(16)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)31-14-15-7-9-17(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVFKTVLTQLCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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